molecular formula C11H14BrNO2 B2489313 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid CAS No. 299439-39-7

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid

Cat. No.: B2489313
CAS No.: 299439-39-7
M. Wt: 272.142
InChI Key: NCPIZPKBFZZVEA-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of beta-alanine, featuring a bromine atom and an ethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid typically involves the following steps:

    Bromination: The starting material, 4-ethylphenyl, undergoes bromination to introduce a bromine atom at the meta position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the alpha position of the propanoic acid chain.

    Final Assembly: The final step involves the coupling of the amino and brominated intermediates to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or hydrocarbons.

Scientific Research Applications

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid involves its interaction with specific molecular targets. The bromine atom and amino group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-ethylphenyl)propanoic acid: Lacks the bromine atom, which may affect its reactivity and binding properties.

    3-Amino-3-(3-bromophenyl)propanoic acid: Similar structure but without the ethyl group, leading to different steric and electronic effects.

Uniqueness

3-Amino-3-(3-bromo-4-ethylphenyl)propanoic acid is unique due to the presence of both a bromine atom and an ethyl group on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-amino-3-(3-bromo-4-ethylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-2-7-3-4-8(5-9(7)12)10(13)6-11(14)15/h3-5,10H,2,6,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCPIZPKBFZZVEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(CC(=O)O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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